

Application Notes and Protocols for In Vivo Use of OD1 Peptide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

The scorpion venom-derived peptide, **OD1**, is a potent and selective activator of the voltage-gated sodium channel Nav1.7. This property makes it a valuable pharmacological tool for in vivo research, primarily in the fields of pain and epilepsy. By activating Nav1.7, **OD1** can induce channel-specific physiological and pathological responses in animal models, providing a platform to study disease mechanisms and to test the efficacy of novel therapeutics targeting this channel. These application notes provide detailed protocols for the two primary in vivo applications of **OD1** peptide: the induction of acute pain-like behaviors in rodents and the induction of seizures via direct intracerebral injection.

Introduction to OD1 Peptide

OD1 is a peptide toxin originally isolated from the venom of the Iranian scorpion Odonthobuthus doriae.[1][2] It functions as a potent activator of the voltage-gated sodium channel Nav1.7, and to a lesser extent Nav1.4 and Nav1.6, by inhibiting their fast inactivation. [3] The activation of Nav1.7, a channel predominantly expressed in peripheral sensory neurons, leads to neuronal hyperexcitability. This mechanism underlies the utility of **OD1** in creating in vivo models of Nav1.7-mediated pathologies.

Key Characteristics of OD1 Peptide:



- Mechanism of Action: Potent activator of Nav1.7 channels by inhibiting fast inactivation.[3]
- In Vivo Applications:
 - Induction of acute pain-like behaviors for screening analgesic compounds.
 - Induction of seizures for studying epilepsy and testing anti-epileptic drugs.[1]
- Selectivity: While highly potent for Nav1.7, it can also affect Nav1.4 and Nav1.6 at higher concentrations.[3]

Data Presentation: OD1 Peptide In Vivo Models

Parameter	OD1-Induced Acute Pain Model	OD1-Induced Seizure Model
Animal Model	Male C57BL/6 mice	Male C57BL/6 mice
Administration Route	Intraplantar (i.pl.) injection	Stereotaxic intrahippocampal injection
Dosage/Concentration	100 nM - 300 nM	1 μΜ
Injection Volume	20 μL	2 μL
Vehicle	Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA)	Artificial cerebrospinal fluid (aCSF)
Primary Behavioral Readout	Spontaneous pain behaviors (licking and flinching of the injected paw)	Seizure activity (scored using the Racine scale)
Observational Period	20 - 40 minutes post-injection	Continuous monitoring for several hours post-injection

Experimental Protocols

Protocol 1: OD1-Induced Acute Pain Model in Mice



This protocol describes the induction of acute pain-like behaviors in mice using intraplantar injection of **OD1** peptide. This model is suitable for the in vivo screening of Nav1.7 inhibitors and other analgesic compounds.

Materials:

- OD1 peptide
- · Phosphate-buffered saline (PBS), sterile
- Bovine serum albumin (BSA)
- Male C57BL/6 mice (8-10 weeks old)
- Insulin syringes with 30-gauge needles
- Observation chambers (e.g., clear Plexiglas boxes)
- Video recording equipment (optional, but recommended for unbiased scoring)
- Timer

Methods:

- 1. Preparation of **OD1** Injection Solution: a. Reconstitute lyophilized **OD1** peptide in sterile PBS to create a stock solution (e.g., $100 \mu M$). b. On the day of the experiment, dilute the **OD1** stock solution in PBS containing 0.1% BSA to the desired final concentrations (e.g., $100 \mu M$) and $300 \mu M$). The BSA is included to prevent the peptide from adhering to plastic surfaces. c. Prepare a vehicle control solution of PBS with 0.1% BSA.
- 2. Animal Handling and Acclimation: a. Acclimate mice to the observation chambers for at least 30 minutes before injection to minimize stress-induced behaviors.
- 3. Intraplantar Injection: a. Briefly restrain the mouse. b. Using an insulin syringe with a 30-gauge needle, inject 20 μ L of the **OD1** solution or vehicle control into the plantar surface of the hind paw. c. Immediately after injection, place the mouse back into the observation chamber.



- 4. Behavioral Observation and Scoring: a. Start the timer immediately after the injection. b. Observe and record the cumulative time the animal spends licking or flinching the injected paw over a 20 to 40-minute period.[4] Observations are typically made in 5-minute intervals. c. A blinded observer should perform the scoring to minimize bias. Video recording can facilitate later analysis.
- 5. Data Analysis: a. The primary endpoint is the total time spent licking and flinching the injected paw. b. Compare the behavioral responses of the **OD1**-treated groups to the vehicle control group. c. When testing an analgesic, co-administer the compound with **OD1** or preadminister it and compare the reduction in pain behaviors to the **OD1**-only group.

Protocol 2: OD1-Induced Seizure Model in Mice

This protocol details the induction of seizures in mice through stereotaxic intrahippocampal injection of **OD1** peptide. This model can be used to investigate the role of Nav1.7 in epileptogenesis and to screen potential anti-epileptic drugs.

Materials:

- OD1 peptide
- Artificial cerebrospinal fluid (aCSF), sterile
- Male C57BL/6 mice (8-10 weeks old)
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
- Microinjection pump and syringe (e.g., Hamilton syringe)
- Surgical drill
- Suturing material
- Heating pad
- EEG recording system (optional, for detailed electrophysiological analysis)



Video monitoring system

Methods:

- 1. Preparation of **OD1** Injection Solution: a. Dissolve **OD1** peptide in sterile aCSF to a final concentration of 1 μ M.[1] b. Prepare a vehicle control solution of sterile aCSF.
- 2. Stereotaxic Surgery: a. Anesthetize the mouse and place it in the stereotaxic frame. Ensure the head is level. b. Maintain the animal's body temperature with a heating pad. c. Make a midline incision on the scalp to expose the skull. d. Identify bregma and lambda. e. Drill a small hole over the hippocampus at the following coordinates relative to bregma: Anteroposterior (AP): -1.9 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -1.8 mm. These coordinates target the dorsal hippocampus.[5][6] f. Slowly lower a microinjection needle to the target DV coordinate.
- 3. Intrahippocampal Injection: a. Infuse 2 μ L of the 1 μ M **OD1** solution or vehicle into the hippocampus at a rate of 0.2 μ L/min. b. Leave the needle in place for 5-10 minutes after the injection to allow for diffusion and to minimize backflow. c. Slowly withdraw the needle. d. Suture the scalp incision.
- 4. Post-Operative Care and Seizure Monitoring: a. Allow the mouse to recover from anesthesia in a warm, clean cage. b. Continuously monitor the animal for seizure activity for several hours post-injection using video recording. If available, EEG recordings can provide more detailed information on epileptiform activity.[7][8][9] c. Score the severity of seizures using a modified Racine scale.[1][3][5][6][10]

Racine Scale for Seizure Scoring:

- Stage 1: Immobility, mouth and facial movements.
- Stage 2: Head nodding.
- Stage 3: Forelimb clonus.
- Stage 4: Rearing with forelimb clonus.
- Stage 5: Rearing and falling, with generalized tonic-clonic convulsions.

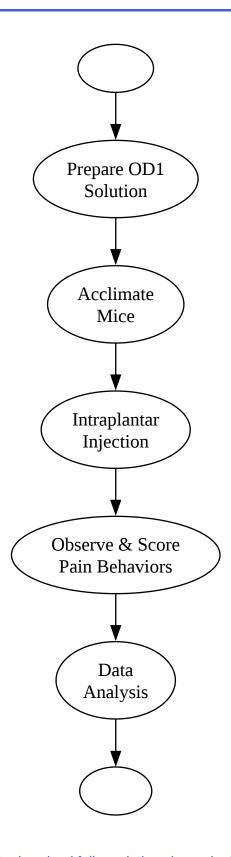


5. Data Analysis: a. The primary endpoints are the latency to the first seizure, the frequency and duration of seizures, and the maximum seizure stage reached. b. For EEG data, analyze the frequency and duration of epileptiform discharges. c. Compare the seizure parameters between the **OD1**-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

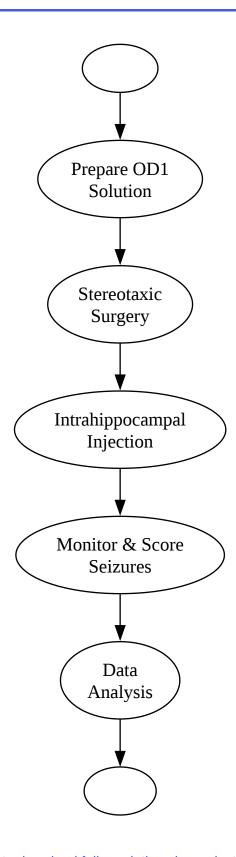
Click to download full resolution via product page





Click to download full resolution via product page





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The Specific Effects of OD-1, a Peptide Activator, on Voltage-Gated Sodium Current and Seizure Susceptibility PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Biological constraints on stereotaxic targeting of functionally-defined cortical areas PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duration of epileptic seizure types: A data-driven approach PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hippocampus contributes to memory expression during transitive inference in mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Use of OD1 Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1573939#how-to-use-od1-peptide-in-vivo-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com